Khk-IN-1 Khk-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14500739
InChI: InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
SMILES:
Molecular Formula: C21H26N8S
Molecular Weight: 422.6 g/mol

Khk-IN-1

CAS No.:

Cat. No.: VC14500739

Molecular Formula: C21H26N8S

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Khk-IN-1 -

Specification

Molecular Formula C21H26N8S
Molecular Weight 422.6 g/mol
IUPAC Name 8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Standard InChI InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Standard InChI Key HFLMLZKGLUEWBU-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5

Introduction

Chemical and Biochemical Properties of KHK-IN-1

KHK-IN-1 hydrochloride (CAS 1303470-48-5) is a small molecule with the molecular formula C<sub>21</sub>H<sub>27</sub>ClN<sub>8</sub>S and a molecular weight of 459.01 g/mol . The compound exhibits 98.47% purity and is supplied as a lyophilized powder requiring storage at -20°C to maintain stability . Its cell membrane permeability and selectivity for KHK over related kinases make it suitable for in vitro and in vivo studies.

Table 1: Biochemical Profile of KHK-IN-1

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>27</sub>ClN<sub>8</sub>S
Molecular Weight459.01 g/mol
IC<sub>50</sub> (KHK)12 nM
IC<sub>50</sub> (F1P)400 nM (HepG2 lysates)
Purity98.47%

Preclinical Efficacy and Metabolic Effects

Hepatic Steatosis and Glycemic Control

Table 2: Metabolic Outcomes in HFD Mice Treated with KHK-IN-1 vs. siRNA Knockdown

ParameterHFD ControlHFD + KHK-IN-1HFD + siRNA
Liver Triglycerides (%)12.1 ± 1.27.3 ± 0.96.8 ± 0.7
Fasting Glucose (mg/dL)171 ± 9157 ± 6138 ± 5
Hepatic Glycogen (nmol/g)16.1 ± 1.627.1 ± 3.830.0 ± 2.8

Fructose Metabolism Markers

KHK-IN-1 elevated serum fructose 2.5-fold after a fructose tolerance test (FTT) in preclinical models, mirroring effects seen with ALN-KHK, an siRNA therapeutic . Urinary fructose excretion increased to 1,633 ± 431 mg with 600 mg dosing, suggesting reduced hepatic fructose utilization .

Comparative Pharmacodynamics: Inhibition vs. Knockdown

While both KHK-IN-1 and siRNA strategies reduce F1P, their downstream effects diverge:

  • KHK-IN-1: Increases hepatic glycogen and F1P accumulation due to incomplete blockade of fructose metabolism .

  • siRNA Knockdown: Lowers FGF21 (a hepatokine linked to insulin resistance) by 50% post-FTT, improving glucose tolerance .

This dichotomy underscores the complexity of KHK’s roles beyond its enzymatic activity, potentially involving protein-protein interactions or allosteric signaling .

Therapeutic Implications and Clinical Relevance

KHK-IN-1’s pharmacokinetic profile—dose-proportional plasma exposure (25–600 mg), elimination half-life of 5–8 hours, and low urinary excretion (<25%)—supports its use in chronic metabolic studies . In a Phase 1/2 trial of ALN-KHK (NCT05761301), siRNA-mediated KHK suppression reduced FGF21 by 40% and improved insulin sensitivity, validating KHK as a target . KHK-IN-1 offers a complementary small-molecule approach, though its effects on glycogen storage necessitate further safety evaluations.

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